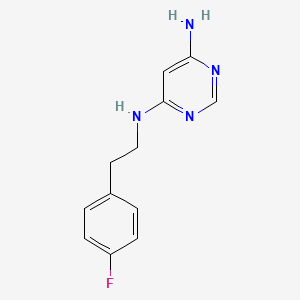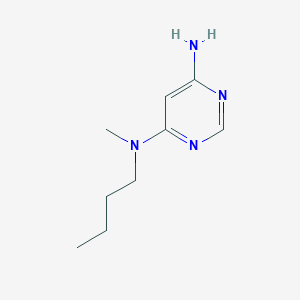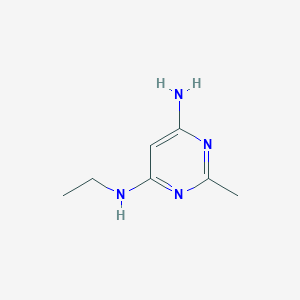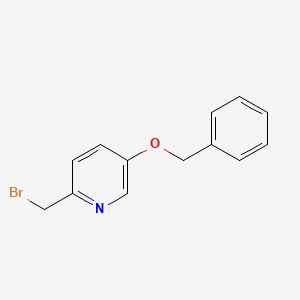
5-(Benciloxi)-2-(bromometil)piridina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)-2-(bromomethyl)pyridine is likely to be similar to that of pyridine, a nitrogen-containing aromatic heterocycle . Pyridine has a π electron arrangement similar to that of benzene, with a lone pair of electrons on nitrogen in an sp2 orbital in the plane of the ring .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The success of the SM cross-coupling reaction originates from its exceptionally mild and functional group tolerant reaction conditions .Aplicaciones Científicas De Investigación
Farmacéutica: Síntesis de fármacos
5-(Benciloxi)-2-(bromometil)piridina es un intermedio versátil en la síntesis de diversos compuestos farmacéuticos. Su estructura permite la introducción de grupos funcionales adicionales, lo que la convierte en valiosa para la construcción de moléculas complejas. En la síntesis de fármacos, se puede utilizar para crear compuestos con potencial anticancerígeno , antimicrobiano , y anticolinesterásico propiedades.
Sistemas de entrega genética
El grupo bromometil en this compound se puede utilizar para modificar los portadores en los sistemas de entrega genética. Estas modificaciones pueden mejorar la unión de los ácidos nucleicos y mejorar la eficiencia de la transferencia genética a las células diana, lo que es crucial para los enfoques de terapia génica .
Investigación anticancerígena
La investigación en aplicaciones anticancerígenas a menudo implica el desarrollo de moléculas pequeñas que pueden interferir con procesos celulares específicos. This compound puede servir como precursor para compuestos diseñados para inhibir enzimas o receptores involucrados en la proliferación de células cancerosas .
Estudios antimaláricos
Los compuestos derivados de this compound pueden exhibir actividad antimalárica. Al interferir con el ciclo de vida del parásito de la malaria, estos derivados podrían contribuir al descubrimiento de nuevos agentes terapéuticos contra la malaria .
Inhibidores de la colinesterasa
En el contexto de las enfermedades neurodegenerativas, los derivados de this compound podrían explorarse como posibles inhibidores de la colinesterasa. Estos inhibidores pueden aumentar los niveles de acetilcolina en el cerebro, lo que puede aliviar los síntomas de afecciones como la enfermedad de Alzheimer .
Agentes antimicrobianos
La flexibilidad estructural de this compound permite la creación de nuevos agentes antimicrobianos. Al dirigirse a enzimas o vías bacterianas específicas, los derivados de este compuesto podrían conducir al desarrollo de nuevos antibióticos .
Mecanismo De Acción
The Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Direcciones Futuras
The Suzuki–Miyaura (SM) cross-coupling reaction, which could potentially be used with 5-(Benzyloxy)-2-(bromomethyl)pyridine, continues to be a subject of research due to its wide applicability in carbon–carbon bond-forming reactions . Future research may focus on developing more efficient and environmentally friendly methods for these reactions .
Propiedades
IUPAC Name |
2-(bromomethyl)-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWCFNOYMDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


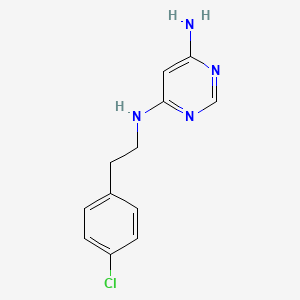
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
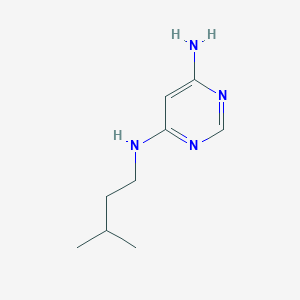
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)
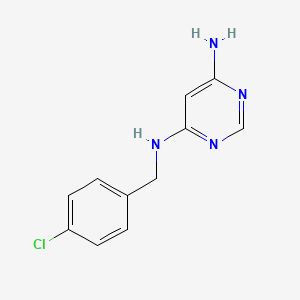
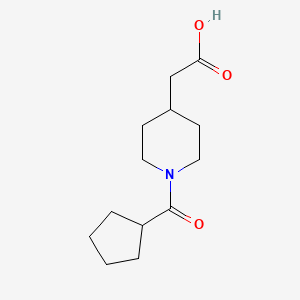
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)
